molecular formula C19H14BrNO4 B2886222 Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate CAS No. 950380-75-3

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate

Cat. No.: B2886222
CAS No.: 950380-75-3
M. Wt: 400.228
InChI Key: NBQJWGVKTRHBMT-UHFFFAOYSA-N
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Description

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate is a synthetic organic compound designed for research and development purposes, particularly in medicinal chemistry. Its structure incorporates a benzoxepine core, a moiety found in compounds studied for their biological activity . The molecule is engineered with a bromo substituent, which is a common handle for further chemical modifications via cross-coupling reactions, such as Suzuki or Heck reactions, making it a valuable intermediate for creating diverse chemical libraries . The presence of the benzoate ester group suggests potential as a prodrug moiety; ester groups can enhance cell membrane permeability and are often cleaved in vivo to release the active carboxylic acid, a strategy used in the development of carbonic anhydrase inhibitors and other therapeutic agents . This compound is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this chemical as a key building block in the synthesis of more complex molecules or as a candidate for screening against various biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNO4/c1-24-19(23)15-4-2-3-5-16(15)21-18(22)12-8-9-25-17-7-6-14(20)11-13(17)10-12/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQJWGVKTRHBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Overman Rearrangement and Ring-Closing Metathesis (RCM)

The benzoxepine skeleton can be constructed using a thermally mediated Overman rearrangement followed by RCM, as demonstrated by. Allylic trichloroacetimidates bearing a 2-allyloxyaryl group undergo sigmatropic rearrangement to install the amine functionality, while Grubbs second-generation catalyst facilitates cyclization (Table 1).

Table 1: Optimization of Benzoxepine Synthesis via Overman-RCM Cascade

Substrate Catalyst (mol%) Temp (°C) Yield (%) Reference
9a Grubbs II (5) 80 63
9b Pd(II) (10) 60 26

Key findings:

  • Neutral alumina filtration prevents decomposition of acid-sensitive intermediates.
  • Electron-deficient aryl substituents necessitate extended rearrangement times but maintain high yields (e.g., 11f–j at 72–89%).

Bromination Strategies

Introducing bromine at position 7 requires careful timing:

  • Early-stage bromination : Suzuki–Miyaura coupling with 4-bromophenylboronic acid installs bromine during biaryl formation. For example, coupling methyl 2-hydroxy-4-iodobenzoate with 4-bromophenylboronic acid yields a brominated precursor for subsequent oxepine cyclization.
  • Late-stage electrophilic substitution : Direct bromination of the benzoxepine core is hindered by electron-donating groups. Alternatively, nitration followed by bromination and reduction may circumvent regiochemical challenges.

Functionalization of the Benzoxepine Core

Installation of the 4-Amino Group

The Overman rearrangement inherently positions the amine at the 5-position in’s methodology. To relocate the amine to position 4, structural modifications are necessary:

  • Substrate design : Employing 3-allyloxy-5-bromobenzaldehyde as the starting material directs the amine to position 4 post-rearrangement.
  • Reductive amination : Diimide reduction of intermediate trichloroacetamides selectively yields primary amines without over-reduction. For instance, diimide reduces 18 to 19 in 81% yield, preserving the trichloromethyl group.

Bromine Retention During Functionalization

Bromine’s stability under RCM and amidation conditions is critical. Grubbs catalysts tolerate aryl bromides, while palladium-mediated couplings (e.g., Buchwald–Hartwig) risk debromination.

Synthesis of Methyl 2-Carboxybenzoate

Esterification of 2-Carboxybenzoic Acid

Adapting methods from, esterification employs methanol under acidic catalysis:

  • Conditions : 2-Carboxybenzoic acid, methanol, and H2SO4 reflux at 65°C for 12 hours, achieving >90% conversion.
  • Workup : Neutralization with aqueous KOH (4–6 wt%) at 0–5°C minimizes ester hydrolysis.

Table 2: Esterification Optimization

Acid (eq) MeOH (eq) Catalyst Yield (%)
1.0 5.0 H2SO4 92
1.0 3.0 HCl 78

Amide Bond Formation

Coupling Strategies

  • T3P-mediated amidation : Propane phosphonic acid anhydride (T3P) efficiently couples 7-bromo-1-benzoxepine-4-amine with methyl 2-carboxybenzoate, achieving 85–92% yields under mild conditions.
  • Acid chloride route : Activation of the benzoate with thionyl chloride generates a reactive acyl chloride, which couples with the benzoxepine amine in dichloromethane at 0°C (78% yield).

Table 3: Amidation Efficiency Comparison

Method Reagent Solvent Yield (%)
T3P DIPEA DMF 92
Acid chloride NEt3 CH2Cl2 78

Integrated Synthetic Route

A proposed scalable pathway integrates the above steps:

  • Benzoxepine synthesis : 3-Allyloxy-5-bromobenzaldehyde → Overman rearrangement → RCM → diimide reduction → 7-bromo-1-benzoxepine-4-amine (61% over 6 steps).
  • Benzoate ester preparation : 2-Carboxybenzoic acid → H2SO4/MeOH esterification → methyl 2-carboxybenzoate (92%).
  • Amide coupling : T3P-mediated reaction → This compound (88%).

Challenges and Mitigation Strategies

  • Regioselectivity in bromination : Early-stage Suzuki coupling ensures correct bromine placement.
  • Amine stability : Neutral alumina filtration and diimide reduction prevent decomposition.
  • Ester hydrolysis : pH-controlled workups (<5°C) preserve the methyl ester during amidation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoxepin ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxepin ring and the ester group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxepin derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural uniqueness lies in its benzoxepine core, which distinguishes it from simpler benzoate or quinoline-based derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Quinoline-Based Methyl Benzoate Derivatives

describes compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated analogs (e.g., C2–C7). Key differences include:

  • Substituent Effects: Bromine at the 7-position may increase steric bulk and alter electronic properties compared to halogenated quinolines (e.g., 4-bromo, 4-chloro in C2–C4).
  • Biological Activity: Quinoline derivatives in are typically explored as kinase inhibitors or antimicrobial agents, whereas benzoxepine-containing compounds are less documented but may exhibit unique pharmacological profiles due to ring strain and oxygen’s hydrogen-bonding capacity.

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
Target Compound Benzoxepine 7-Br, methyl benzoate ~377.2 (estimated) Undocumented
C1 () Quinoline 2-Phenyl, methyl benzoate 455.5 Kinase inhibition
C2 () Quinoline 4-Bromophenyl, methyl benzoate 534.4 Antimicrobial research
4-(Bromomethyl)benzaldehyde () Benzene Br, aldehyde 199.05 Synthetic intermediate
Methyl Benzoate Derivatives in Agrochemicals

highlights methyl benzoate esters like bensulfuron-methyl and primisulfuron-methyl , which contain sulfonylurea groups absent in the target compound. These agrochemicals rely on ester hydrolysis for activation, a property that may differ in the target due to steric shielding from the benzoxepine ring .

Brominated Aromatic Compounds

Bromine’s electronegativity and van der Waals radius influence reactivity and crystal packing.

Biological Activity

Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies, including enzymatic assays, cytotoxicity evaluations, and structure-activity relationship analyses.

Chemical Structure and Properties

This compound belongs to the benzoxepine class of compounds, which are known for their diverse pharmacological properties. The presence of the bromo substituent enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with specific enzymes and cellular pathways. It has been shown to inhibit certain proteases, which are crucial for various physiological processes. For instance, studies have indicated that compounds with similar structures exhibit selective inhibition of cysteine proteases, such as the SARS-CoV-2 main protease (Mpro), while sparing serine proteases .

Enzymatic Assays

Biological evaluations often involve enzymatic assays to determine the inhibitory effects on target enzymes. For example, a fluorescence-based assay was developed to monitor the activity of Mpro using a quenched substrate. Compounds structurally related to this compound showed varying degrees of inhibition, with some derivatives exhibiting IC50 values in the nanomolar range .

CompoundTarget EnzymeIC50 (nM)
Compound 1Mpro5.0
Compound 2Cathepsin B24
Compound 3Thrombin>32

This table illustrates the selectivity of certain derivatives for Mpro over other proteases, suggesting a favorable safety profile for therapeutic applications.

Cytotoxicity Studies

Cytotoxicity studies are essential for understanding the potential therapeutic window of any compound. The compound's analogs have been tested against various cancer cell lines, including HepG2 hepatoblastoma cells and others. Results indicated that while some derivatives exhibited significant cytotoxic effects, others maintained a level of selectivity that could minimize off-target effects .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

  • Antitumor Activity : A series of benzoxepine derivatives demonstrated promising anticancer properties through induction of apoptosis in resistant cancer cell lines. These findings suggest that modifications to the benzoxepine scaffold can enhance its efficacy against tumors .
  • Multidrug Resistance Reversal : Some phenothiazine derivatives derived from similar scaffolds were shown to reverse multidrug resistance in cancer cells by modulating efflux pump activity, indicating a potential application in combination therapies .
  • Antiviral Properties : The selective inhibition of viral proteases by compounds in this class provides a strategic approach for developing antiviral agents against emerging viruses like SARS-CoV-2 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl 2-(7-bromo-1-benzoxepine-4-amido)benzoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via coupling reactions between 7-bromo-1-benzoxepine-4-carboxylic acid derivatives and methyl 2-aminobenzoate. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) at 0–25°C to form the amide bond .
  • Optimization : Reflux conditions (e.g., 15 hours in aryl acid excess) improve yields, as demonstrated in analogous benzoate syntheses .
    • Challenges : Bromine substituents may require inert atmospheres (N₂/Ar) to prevent undesired substitution or oxidation .

Q. Which spectroscopic and crystallographic tools are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns and amide bond formation (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • X-ray crystallography : Use SHELX for structure refinement and WinGX for data processing. ORTEP-3 generates 3D molecular visualizations .
    • Validation : Compare experimental data with DFT-calculated spectra (e.g., using B3LYP/6-31G*) to resolve ambiguities in stereochemistry .

Q. What safety precautions are necessary when handling brominated benzoxepine derivatives?

  • Protocols :

  • Skin/eye exposure : Immediate flushing with water (15+ minutes) and medical consultation, as brominated compounds often exhibit uncharacterized toxicity .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., bromoacetyl byproducts) .

Advanced Research Questions

Q. How can contradictory NMR/X-ray data for this compound be resolved?

  • Case Study : If NMR suggests planar amide conformation but X-ray shows non-planarity:

  • Analysis : Use DFT (e.g., Colle-Salvetti correlation-energy models) to evaluate electronic effects on amide resonance .
  • Experimental : Variable-temperature NMR to probe dynamic conformational changes .

Q. What computational strategies predict the reactivity of the bromine substituent in nucleophilic substitution reactions?

  • Approach :

  • DFT calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., bromine at C7) .
  • Kinetic studies : Monitor SNAr reactions with amines/thiols under varying pH (e.g., NaHCO₃ vs. Et₃N) to correlate computational predictions with experimental rates .

Q. How does the benzoxepine ring influence the compound’s biological interactions?

  • Mechanistic Insights :

  • Docking studies : Simulate binding to enzyme targets (e.g., kinases) using AutoDock Vina; compare with methyl 4-(2-bromoacetyl)benzoate analogs to assess ring flexibility effects .
  • Metabolic stability : Evaluate oxidative metabolism via LC-MS/MS in microsomal assays, noting if the benzoxepine scaffold resists cytochrome P450 degradation .

Q. What strategies mitigate side reactions during amide bond formation in this molecule?

  • Solutions :

  • Protecting groups : Temporarily block the benzoate ester with tert-butyl groups to prevent transesterification .
  • Catalytic additives : Use DMAP to accelerate coupling while suppressing racemization .

Methodological Notes

  • Data Interpretation : Cross-validate crystallographic (SHELXL) and spectroscopic data to address discrepancies in bond angles or torsion .
  • Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF) and reaction atmosphere (N₂) to ensure consistency across labs .

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